
3-(2-(Dimethylamino)ethoxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)-4(1H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(Dimethylamino)ethoxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)-4(1H)-pyridazinone, commonly known as DMEMPT, is a pyridazine derivative that has attracted significant attention in the field of medicinal chemistry. DMEMPT has been extensively studied for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Wirkmechanismus
DMEMPT exerts its biological activities through multiple mechanisms of action. DMEMPT has been shown to scavenge free radicals and inhibit lipid peroxidation, which contributes to its antioxidant activity. DMEMPT also inhibits the activation of nuclear factor-kappa B (NF-kappa B), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, DMEMPT induces apoptosis by activating caspase-3 and caspase-9 and inhibiting the expression of anti-apoptotic proteins such as Bcl-2.
Biochemische Und Physiologische Effekte
DMEMPT has been shown to have various biochemical and physiological effects. DMEMPT has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) and decrease the levels of malondialdehyde (MDA), a marker of lipid peroxidation. DMEMPT has also been shown to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha and inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Furthermore, DMEMPT has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
DMEMPT has several advantages for lab experiments. DMEMPT is readily available and can be synthesized using simple and cost-effective methods. DMEMPT is also stable and can be stored for extended periods without significant degradation. However, DMEMPT has some limitations for lab experiments. DMEMPT is highly hydrophobic and poorly soluble in water, which can limit its bioavailability and efficacy in in vivo studies. Furthermore, DMEMPT has low oral bioavailability, which can limit its potential for clinical applications.
Zukünftige Richtungen
DMEMPT has several potential future directions for research. DMEMPT has been shown to have potent antioxidant, anti-inflammatory, and anticancer properties, which make it a promising candidate for the development of novel therapeutics. Future research could focus on improving the bioavailability and efficacy of DMEMPT by developing novel drug delivery systems. Furthermore, future research could investigate the potential of DMEMPT for the treatment of various diseases, including neurodegenerative diseases, cardiovascular diseases, and metabolic disorders. Additionally, future research could investigate the potential of DMEMPT as a chemopreventive agent for the prevention of cancer.
Synthesemethoden
DMEMPT can be synthesized through a multistep process that involves the condensation reaction of 2-(2-(dimethylamino)ethoxy)acetaldehyde with 3-(trifluoromethyl)phenylhydrazine, followed by the cyclization of the resulting intermediate with methyl acetoacetate. The final product can be obtained by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
DMEMPT has been extensively studied for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. DMEMPT has been shown to have a potent antioxidant activity that can protect cells from oxidative damage caused by reactive oxygen species (ROS). DMEMPT has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Furthermore, DMEMPT has been shown to have anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Eigenschaften
CAS-Nummer |
146824-81-9 |
|---|---|
Produktname |
3-(2-(Dimethylamino)ethoxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)-4(1H)-pyridazinone |
Molekularformel |
C16H18F3N3O2 |
Molekulargewicht |
341.33 g/mol |
IUPAC-Name |
3-[2-(dimethylamino)ethoxy]-6-methyl-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one |
InChI |
InChI=1S/C16H18F3N3O2/c1-11-9-14(23)15(24-8-7-21(2)3)20-22(11)13-6-4-5-12(10-13)16(17,18)19/h4-6,9-10H,7-8H2,1-3H3 |
InChI-Schlüssel |
FOZFZVPBCBFFCX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OCCN(C)C |
Kanonische SMILES |
CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OCCN(C)C |
Synonyme |
3-(2-dimethylaminoethoxy)-6-methyl-1-[3-(trifluoromethyl)phenyl]pyrida zin-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



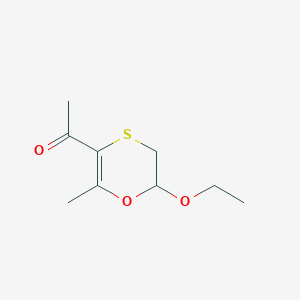
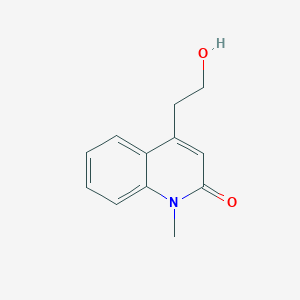
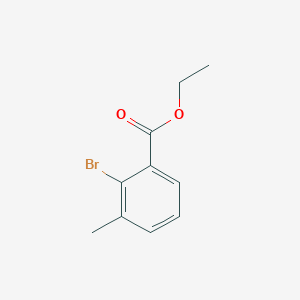
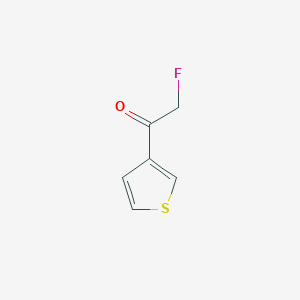
![[5-(2-Chlorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B117963.png)
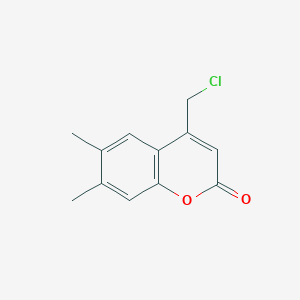
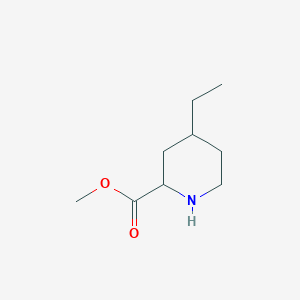
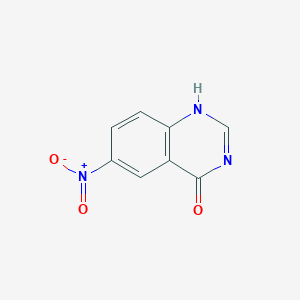
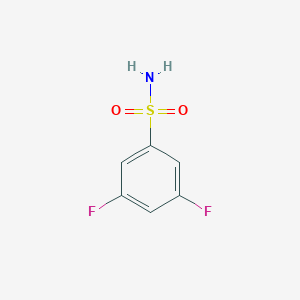
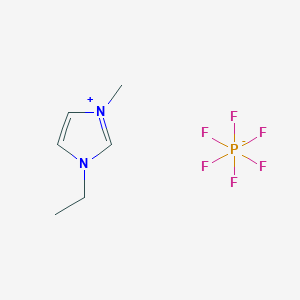
![(6aR,9S)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B117978.png)
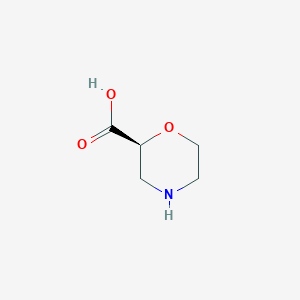
![N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide](/img/structure/B117997.png)
![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B117998.png)